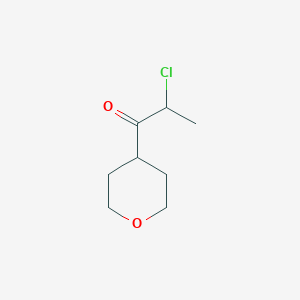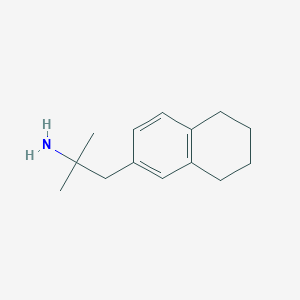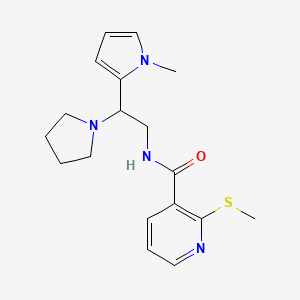
Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The compound of interest, related to the 1,3,4-oxadiazole and piperidinyl sulfonyl benzoate families, involves a multi-step synthesis process. Starting materials typically include organic acids transformed through esterification, hydrazidation, and subsequent cyclization to form 1,3,4-oxadiazole derivatives. The final compounds are achieved by reacting these derivatives with bromomethyl phenyl sulfonyl piperidine in a suitable solvent such as N,N-dimethylformamide (DMF) and a base like sodium hydride (Khalid et al., 2016).
Molecular Structure Analysis
The crystal structure analysis, involving techniques like X-ray diffraction, plays a crucial role in determining the molecular configuration, establishing the presence of hydrogen bonds, and analyzing the compound's stability and reactive sites through density functional theory (DFT) calculations (Kumara et al., 2017).
Chemical Reactions and Properties
The compound’s reactivity and interaction with biological enzymes, such as butyrylcholinesterase (BChE), have been examined through molecular docking studies. These studies highlight the compound's binding affinity and orientation within the active sites of the human BChE protein, suggesting significant biological activities and potential applications in designing inhibitors for various enzymes (Khalid et al., 2016).
Physical Properties Analysis
The physical properties, such as mesomorphic behavior and photoluminescence, of 1,3,4-oxadiazole derivatives have been characterized through polarizing microscopy, calorimetric studies, and spectroscopic techniques. These studies provide insights into the compounds' phase behavior and electronic properties, which are crucial for their potential applications in materials science (Han et al., 2010).
Chemical Properties Analysis
Detailed investigations into the compound’s electronic structure, including analyses of molecular electrostatic potential, frontier molecular orbitals, and natural bond orbital (NBO) analysis, reveal the distribution of electron density and reactive sites. Such studies are vital for understanding the compound's reactivity, stability, and interactions with other molecules (Sarojini et al., 2012).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1,3,4-Oxadiazole-bearing compounds, including derivatives closely related to the specified compound, are synthesized through multi-step processes involving the conversion of organic acids into esters, hydrazides, and subsequently, oxadiazole derivatives. These compounds are structurally elucidated using modern spectroscopic techniques, highlighting their potential for diverse biological activities (Khalid et al., 2016).
Biological Activities
- Enzyme Inhibition : Synthesized oxadiazole derivatives have been evaluated for their inhibitory activity against specific enzymes like butyrylcholinesterase (BChE), revealing their potential as lead compounds in developing therapeutic agents (Khalid et al., 2016).
- Antibacterial Properties : Certain oxadiazole derivatives demonstrate moderate to significant antibacterial activity, showcasing their application in addressing antibiotic resistance challenges (Khalid et al., 2016).
Material Science Applications
- Corrosion Inhibition : Research into oxadiazole derivatives has extended into material science, where their efficiency as corrosion inhibitors for metals in acidic environments is explored. These studies indicate their protective capability by forming a layer on metal surfaces, which could be vital in industrial applications (Ammal et al., 2018).
Photoluminescent Properties
- Mesomorphic Behavior and Photoluminescence : Derivatives of 1,3,4-oxadiazole have been synthesized and characterized for their mesomorphic behavior and photoluminescent properties. These compounds exhibit nematic and/or smectic A mesophases and strong blue fluorescence emissions, suggesting applications in liquid crystal displays and as fluorescent markers (Han et al., 2010).
Mécanisme D'action
While the exact mechanism of action for this compound is not clear, related compounds have been found to inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which could potentially treat disorders like metabolic syndrome, type 2 diabetes, obesity, hypertension, lipid disorders, cardiovascular disorders, and CNS disorders .
Propriétés
IUPAC Name |
methyl 4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S2/c1-26-19(23)13-4-6-16(7-5-13)29(24,25)22-9-2-3-14(11-22)17-20-21-18(27-17)15-8-10-28-12-15/h4-8,10,12,14H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHFUIJZQSNUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-nitrophenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2491430.png)

![ethyl 2-(2,5-dichlorothiophene-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491435.png)
![5-[(4-Methylphenyl)sulfonylmethyl]-1,2-dihydropyrazol-3-one](/img/structure/B2491436.png)

![2,3-Diphenylimidazo[1,2-a]pyridine](/img/structure/B2491438.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide](/img/structure/B2491440.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-amine hydrochloride](/img/structure/B2491441.png)
![2-(4-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2491444.png)




![1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-methoxybenzyl)-N-methylazetidin-3-amine](/img/structure/B2491451.png)